molecular formula C13H16O4 B2544379 2-(Oxan-4-yloxy)-2-phenylacetic acid CAS No. 1306175-72-3

2-(Oxan-4-yloxy)-2-phenylacetic acid

Cat. No.: B2544379
CAS No.: 1306175-72-3
M. Wt: 236.267
InChI Key: BDHACESTUPCZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxan-4-yloxy)-2-phenylacetic acid is an organic compound that features a phenylacetic acid moiety linked to a tetrahydropyran ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with tetrahydropyran-4-ol under acidic conditions to form the ether linkage. The reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylacetic acid and tetrahydropyran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Phenylacetic acid, tetrahydropyran derivatives.

Scientific Research Applications

2-(Oxan-4-yloxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetic acid moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-4-yloxy)acetic acid: Similar structure but lacks the phenyl group.

    Tetrahydropyran-4-ylacetic acid: Contains a similar tetrahydropyran ring but different functional groups.

Uniqueness

2-(Oxan-4-yloxy)-2-phenylacetic acid is unique due to the presence of both the phenylacetic acid moiety and the tetrahydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(oxan-4-yloxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)12(10-4-2-1-3-5-10)17-11-6-8-16-9-7-11/h1-5,11-12H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHACESTUPCZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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